molecular formula C20H21N3O3 B11052899 3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11052899
M. Wt: 351.4 g/mol
InChI Key: XFMQQNVKBQFLRY-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethyl group, and a pyrimidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with urea and an appropriate catalyst under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)piperazine-1-carboxylate
  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate
  • 2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide

Uniqueness

4-(3-METHOXYPHENYL)-1,6-DIMETHYL-2-OXO-N~5~-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyrimidinecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3,4-dimethyl-2-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-13-17(19(24)21-15-9-5-4-6-10-15)18(22-20(25)23(13)2)14-8-7-11-16(12-14)26-3/h4-12,18H,1-3H3,(H,21,24)(H,22,25)

InChI Key

XFMQQNVKBQFLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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